N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide” is a compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . They are known for their broad spectrum of biological activities and are considered an interesting class in drug discovery .
Synthesis Analysis
The synthesis of pyrazoloquinolines involves several steps. The corresponding acids undergo condensation and hydrolysis followed by cyclization to give pyrazoloquinolines. These are then substituted to yield the final compound with good yield under tetrahydrofuran solvent medium . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazoloquinolines include condensation, hydrolysis, cyclization, and substitution . The use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in the presence of ethanol has been reported .Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]pyridines, have been reported to inhibit several important proteins, including cyclin-dependent kinase1, hiv reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (il-6), tumor necrosis factor alpha (tnf-), phosphodiesterase-4, and nad(p)h oxidases .
Pharmacokinetics
It’s mentioned that pyrazolo[3,4-b]pyridines, a related class of compounds, adhere to the lipinski rule and have favorable admet properties , suggesting good bioavailability.
properties
IUPAC Name |
N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-3-24-19-16(11-14-10-12(2)4-9-17(14)21-19)18(23-24)22-20(26)13-5-7-15(8-6-13)25(27)28/h4-11H,3H2,1-2H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMWYOLLGYBTON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.